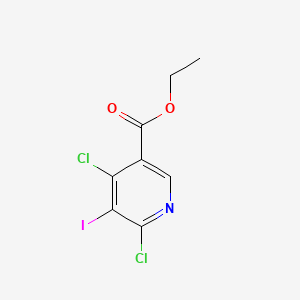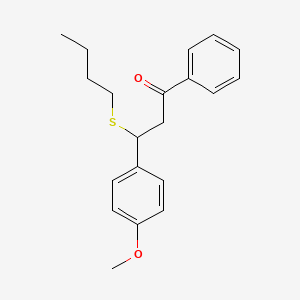
3,5-Diethyl-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a substituted benzaldehyde, characterized by the presence of two ethyl groups at the 3 and 5 positions and a methoxy group at the 4 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-diethylphenol with methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes that include the formation of intermediate compounds. For example, the synthesis might start with the alkylation of a benzene derivative, followed by formylation to introduce the aldehyde group. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diethyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Diethyl-4-methoxybenzoic acid.
Reduction: 3,5-Diethyl-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diethyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-4-methoxybenzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. In oxidation reactions, the aldehyde is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The methoxy group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
4-Methoxybenzaldehyde: Lacks the ethyl groups, making it less sterically hindered.
3,5-Diethylbenzaldehyde: Lacks the methoxy group, affecting its electronic properties.
3,5-Dimethoxybenzaldehyde: Contains methoxy groups at the 3 and 5 positions instead of ethyl groups.
Uniqueness: 3,5-Diethyl-4-methoxybenzaldehyde is unique due to the combination of ethyl and methoxy substituents, which influence its reactivity and potential applications. The presence of both electron-donating and sterically hindering groups makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3,5-diethyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-6-9(8-13)7-11(5-2)12(10)14-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
QWNFFTONMQSKJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1OC)CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


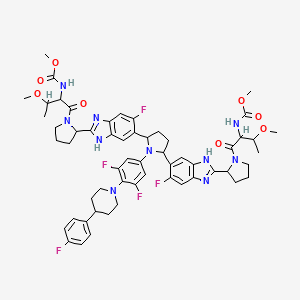
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)
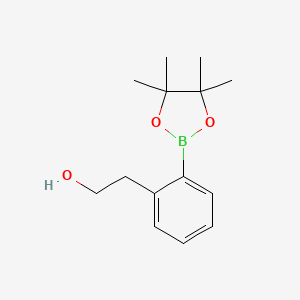
![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
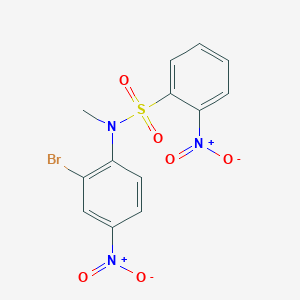



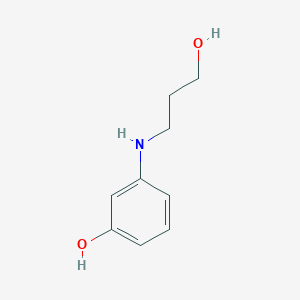
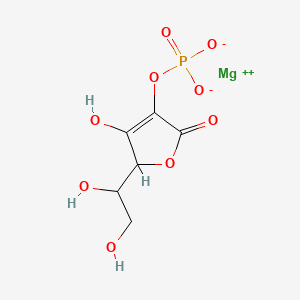
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)
